Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine
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Overview
Description
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine is a chemical compound known for its unique structure and properties. It consists of two benzotriazole groups attached to a central ethylamine moiety. Benzotriazole derivatives are widely recognized for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine typically involves the reaction of benzotriazole with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzotriazole rings.
Scientific Research Applications
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine involves its interaction with molecular targets through its benzotriazole groups. These groups can act as electron-donating or electron-withdrawing entities, influencing the reactivity of the compound. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile component in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(benzyl)amine
- Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(methyl)amine
Uniqueness
Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(ethyl)amine stands out due to its specific ethylamine backbone, which imparts unique steric and electronic properties compared to its analogs. This uniqueness makes it particularly useful in applications where precise control over reactivity and stability is required.
Properties
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7/c1-2-21(11-22-15-9-5-3-7-13(15)17-19-22)12-23-16-10-6-4-8-14(16)18-20-23/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIGWGCVPDLMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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